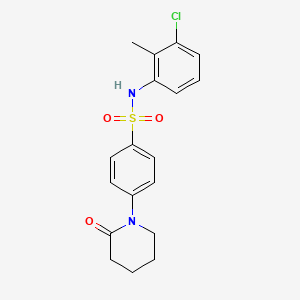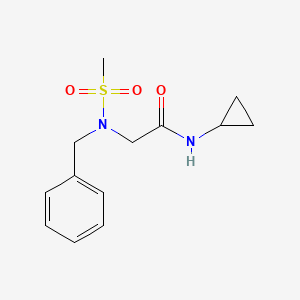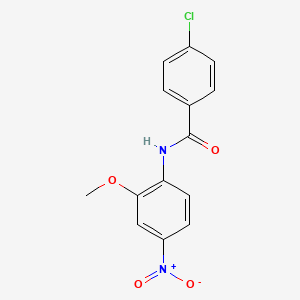![molecular formula C20H16N2O4 B5125427 4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
4,4'-[1,3-phenylenebis(oxy)]dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[1,3-phenylenebis(oxy)]dibenzamide, commonly known as PBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO is a white crystalline solid that is synthesized through a complex chemical process.
Applications De Recherche Scientifique
PBO has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, antiviral, and antitumor properties. PBO has also been used as a crosslinking agent in the synthesis of polymers and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of PBO is not fully understood. However, it is believed that PBO exerts its antimicrobial and antiviral effects by disrupting the cell membrane of the microorganisms. PBO has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
PBO has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have low acute toxicity and is not mutagenic or carcinogenic. PBO has also been shown to have low skin and eye irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
PBO has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. PBO has also been shown to have a wide range of applications in various scientific fields. However, PBO has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the study of PBO. One potential application of PBO is in the development of new antimicrobial and antiviral agents. PBO could also be used as a crosslinking agent in the synthesis of novel polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PBO and to explore its potential applications in other scientific fields.
Conclusion:
In conclusion, PBO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO has been extensively studied for its antimicrobial, antiviral, and antitumor properties, as well as its use as a crosslinking agent and catalyst. While PBO has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.
Méthodes De Synthèse
PBO is synthesized through a multistep process that involves the reaction of 1,3-phenylenediamine with phthalic anhydride to form 4,4'-oxydiphthalic anhydride. The resulting compound is then reacted with ammonia to form 4,4'-[1,3-phenylenebis(oxy)]dibenzamide. The purity of PBO can be improved through recrystallization.
Propriétés
IUPAC Name |
4-[3-(4-carbamoylphenoxy)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-19(23)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(22)24/h1-12H,(H2,21,23)(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLOKNLPIRNCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)

![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)



![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)